molecular formula C8H9NO3 B8493559 5-Ethyl-2-pyrrolylglyoxylic acid

5-Ethyl-2-pyrrolylglyoxylic acid

Cat. No. B8493559
M. Wt: 167.16 g/mol
InChI Key: MAEFZFNHSYCQKT-UHFFFAOYSA-N
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Patent
US04243672

Procedure details

A mixture of 5-ethyl-2-pyrrolylglyoxylic acid ethyl ester (1.95 g.) and sodium hydroxide (0.44 g.) in water (25 ml.) was heated on a steam bath for 1.5 hours. The mixture was cooled, filtered and the filtrate was acidified with 2 N hydrochloric acid. The solid was filtered off, washed with a little water, dried and crystallized from toluene to give 5-ethyl-2-pyrrolylglyoxylic acid (1.40 g.), M.P. 126°-128°). Found: C, 57.55; H, 5.53; N, 8.70. C8H9NO3 requires: C, 57.48; H, 5.43; N, 8.38%.
Name
5-ethyl-2-pyrrolylglyoxylic acid ethyl ester
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:14])[C:5]([C:7]1[NH:8][C:9]([CH2:12][CH3:13])=[CH:10][CH:11]=1)=[O:6])C.[OH-].[Na+]>O>[CH2:12]([C:9]1[NH:8][C:7]([C:5](=[O:6])[C:4]([OH:14])=[O:3])=[CH:11][CH:10]=1)[CH3:13] |f:1.2|

Inputs

Step One
Name
5-ethyl-2-pyrrolylglyoxylic acid ethyl ester
Quantity
1.95 g
Type
reactant
Smiles
C(C)OC(C(=O)C=1NC(=CC1)CC)=O
Name
Quantity
0.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with a little water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(N1)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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